Cas no 156727-76-3 (4-(3’-Methoxybenzoyl)benzoic Acid)

4-(3’-Methoxybenzoyl)benzoic Acid is a versatile aromatic compound featuring both a methoxy-substituted benzoyl group and a carboxylic acid functionality. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, liquid crystals, and specialty polymers. The methoxy group enhances solubility in organic solvents, while the benzoic acid moiety allows for further functionalization via esterification or amidation. Its well-defined molecular architecture ensures consistent reactivity, making it suitable for precision applications in medicinal chemistry and materials science. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
4-(3’-Methoxybenzoyl)benzoic Acid structure
156727-76-3 structure
Product name:4-(3’-Methoxybenzoyl)benzoic Acid
CAS No:156727-76-3
MF:C15H12O4
MW:256.25338
CID:904304
PubChem ID:10060947

4-(3’-Methoxybenzoyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3’-Methoxybenzoyl)benzoic Acid
    • 2-(Benzoyloxymethyl)benzoicacid
    • 4-(3'-Methoxybenzoyl)benzoic Acid
    • AG-A-66795
    • AG-G-06030
    • CTK7A8741
    • SureCN1992698
    • 4-(3-METHOXYBENZOYL)BENZOIC ACID
    • Z1741838486
    • AKOS022352904
    • DB-228840
    • XMCMXNDLBJCBMQ-UHFFFAOYSA-N
    • DTXSID40434986
    • SCHEMBL1992698
    • EN300-156380
    • 156727-76-3
    • 4-(3 inverted exclamation mark -Methoxybenzoyl)benzoic Acid
    • CS-0235415
    • 4-(3-methoxybenzoyl)benzoicAcid
    • Inchi: InChI=1S/C15H12O4/c1-19-13-4-2-3-12(9-13)14(16)10-5-7-11(8-6-10)15(17)18/h2-9H,1H3,(H,17,18)
    • InChI Key: XMCMXNDLBJCBMQ-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)O

Computed Properties

  • Exact Mass: 256.07355886g/mol
  • Monoisotopic Mass: 256.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.6Ų
  • XLogP3: 3.4

Experimental Properties

  • Melting Point: 168-170°C
  • Solubility: Dichloromethane, Methanol

4-(3’-Methoxybenzoyl)benzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-156380-1.0g
4-(3-methoxybenzoyl)benzoic acid
156727-76-3 95.0%
1.0g
$442.0 2025-02-19
TRC
M261000-100mg
4-(3’-Methoxybenzoyl)benzoic Acid
156727-76-3
100mg
$110.00 2023-05-18
TRC
M261000-500mg
4-(3’-Methoxybenzoyl)benzoic Acid
156727-76-3
500mg
$402.00 2023-05-18
Enamine
EN300-156380-0.1g
4-(3-methoxybenzoyl)benzoic acid
156727-76-3 95.0%
0.1g
$124.0 2025-02-19
TRC
M261000-1g
4-(3’-Methoxybenzoyl)benzoic Acid
156727-76-3
1g
$770.00 2023-05-18
TRC
M261000-2g
4-(3’-Methoxybenzoyl)benzoic Acid
156727-76-3
2g
$1487.00 2023-05-18
Enamine
EN300-156380-0.05g
4-(3-methoxybenzoyl)benzoic acid
156727-76-3 95.0%
0.05g
$84.0 2025-02-19
Enamine
EN300-156380-10000mg
4-(3-methoxybenzoyl)benzoic acid
156727-76-3 95.0%
10000mg
$1900.0 2023-09-24
Enamine
EN300-156380-500mg
4-(3-methoxybenzoyl)benzoic acid
156727-76-3 95.0%
500mg
$331.0 2023-09-24
Enamine
EN300-156380-250mg
4-(3-methoxybenzoyl)benzoic acid
156727-76-3 95.0%
250mg
$178.0 2023-09-24

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